molecular formula C13H19BrN4O B2621945 1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2379951-00-3

1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol

Cat. No.: B2621945
CAS No.: 2379951-00-3
M. Wt: 327.226
InChI Key: VMCCCUFDLIBHLW-UHFFFAOYSA-N
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Description

1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further connected to a pyrrolidin-3-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of pyrimidine, followed by the formation of the piperidine ring and subsequent attachment of the pyrrolidin-3-ol group. Specific reaction conditions, such as the use of solvents like dichloromethane and catalysts like palladium, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom can result in various substituted pyrimidines .

Scientific Research Applications

1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperidine and pyrrolidin-3-ol groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-Bromo-2-(1-piperidinyl)pyrimidine
  • Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Uniqueness

Compared to similar compounds, 1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromopyrimidine and a pyrrolidin-3-ol moiety allows for versatile applications in various research fields .

Properties

IUPAC Name

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O/c14-10-7-15-13(16-8-10)17-4-1-11(2-5-17)18-6-3-12(19)9-18/h7-8,11-12,19H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCCCUFDLIBHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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